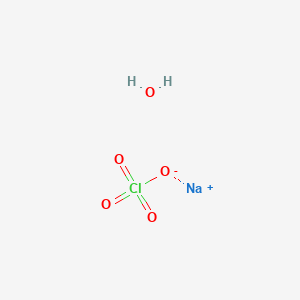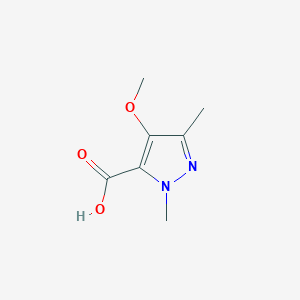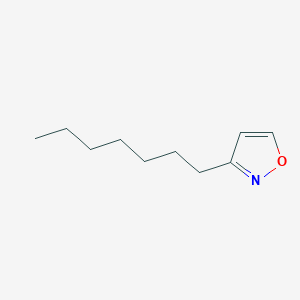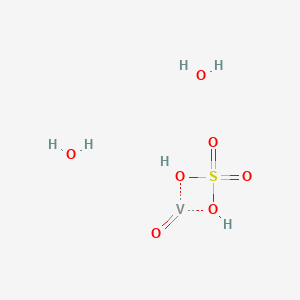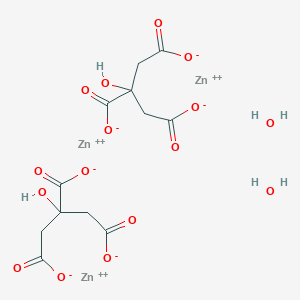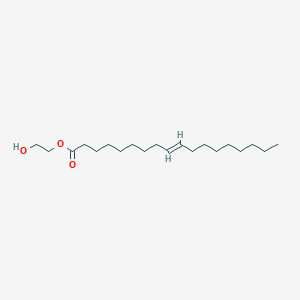
2-Hydroxyethyl oleate
Übersicht
Beschreibung
2-Hydroxyethyl oleate is a compound related to the family of fatty acid esters, which are known for their various applications in industry and biochemistry. Although the provided papers do not directly describe this compound, they do provide insights into similar compounds and their properties. For instance, hydroxytyrosyl oleate (HtyOle) is a related compound identified in the by-products of olive oil and has been studied for its antioxidant and skin regenerative properties . This suggests that this compound may also possess similar beneficial properties.
Synthesis Analysis
The synthesis of related oleate compounds has been explored in the provided papers. For example, the synthesis of 2-ethylhexyl oleate has been catalyzed by Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles, both in batch and continuous flow processes . These studies provide valuable information on the synthesis of oleate esters, which could be applicable to the synthesis of this compound, considering the similarities in molecular structure.
Molecular Structure Analysis
The molecular structure of oleate esters is characterized by a long aliphatic chain, which is evident in the compounds studied in the provided papers. For instance, the 2-hydroxy ethylammonium oleate and bis(2-hydroxy ethyl)ammonium oleate ionic liquids have been characterized using 1H and 13C NMR spectra, as well as FT-IR spectra . These techniques could similarly be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The chemical behavior of oleate esters under various conditions is an important aspect of their analysis. The provided papers discuss the reactivity of oleate derivatives in the context of their antioxidant capacity and their synthesis catalyzed by lipase enzymes . These studies highlight the potential chemical reactions that this compound may undergo, such as esterification and interactions with reactive oxygen species.
Physical and Chemical Properties Analysis
The physical and chemical properties of oleate esters are crucial for their practical applications. The papers describe the thermophysical properties of long-chain ionic liquids with the oleate anion, including the effects of temperature on their density, speed of sound, viscosity, and refractive index . Additionally, the kinetic and thermodynamic parameters of 2-ethylhexyl oleate synthesis provide insights into the behavior of these esters under different temperatures and molar ratios . These findings could be extrapolated to understand the physical and chemical properties of this compound.
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Biocatalysis
- Kinetic and Thermodynamic Study in Catalysis : The synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase immobilized on a magnetic polymer support showed high conversions and productivities, indicating potential for industrial applications (da Silva et al., 2020).
2. Lubricant Properties
- Tribological and Oxidation Properties : Ester hydroxy derivatives of methyl oleate demonstrated improved low temperature and thermo-oxidative stability, and good anti-wear and friction-reducing properties, suggesting potential as lubricating oil or fuel additives (Sharma et al., 2008).
- Biolubricant Production : Biolubricants synthesized using 2-ethyl-1-hexyl oleate showed 100% conversion and favorable physico-chemical properties, supporting the viability of using biodiesel for biolubricant production (Kleinaitė et al., 2014).
3. Polymer Synthesis and Modification
- Polymerizable Oil Synthesis : Hydroxyhalogenation of soybean oil and methyl oleate in dense CO2 for polymer synthesis demonstrated significant conversion rates and the potential for the creation of polymer materials (Saygi et al., 2006).
- Controlled Polymer Synthesis : Synthesis of polymers with side-chain oleic acid, like 2-(methacryloyloxy)ethyl oleate, enabled post-polymerization functionalization, offering applications in coatings, adhesives, and thermoplastics (Maiti et al., 2014).
4. Chemical Modifications and Interactions
- Surface Modification : The hydroxylation of barium titanate nanoparticles for enhanced dispersion in organic solvents illustrated the potential for chemical modifications of materials (Chang et al., 2009).
- Ionic Liquid Crystal Lubricant : The use of (2-hydroxyethyl)ammonium oleate as an ionic liquid crystal lubricant for copper friction and wear reduction showed promising results in lubrication performance (Avilés et al., 2022).
5. Environmental Applications
- Photo and Biodegradation : Synthesis of transition metal 12-hydroxy oleate showed its effectiveness in enhancing the photodegradability of low-density polyethylene films, indicating its potential in environmental applications (Santhoskumar et al., 2012).
Wirkmechanismus
Target of Action
2-Hydroxyethyl oleate, also known as Glycol oleate, is a compound with the molecular formula C20H38O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that oleate hydratases, which are enzymes capable of selective water addition reactions to a broad range of unsaturated fatty acids, can interact with oleic acid to produce 10-®-hydroxy stearic acid
Biochemical Pathways
Oleate hydratases are known to catalyze the hydroxylation of oleic acid to 10-®-hydroxy stearic acid . This suggests that this compound may be involved in similar biochemical pathways.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxyethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHFRORXWCGZGE-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063498 | |
| Record name | 2-Hydroxyethyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a fatty odor; [BASF MSDS] | |
| Record name | Polyoxyethylene monoleate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16737 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4500-01-0, 9004-96-0 | |
| Record name | 2-Hydroxyethyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol monooleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-hydroxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oleic acid, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z5UXZ64XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



